4-Chloro-6-methyl-2-phenylpyrimidine

Description

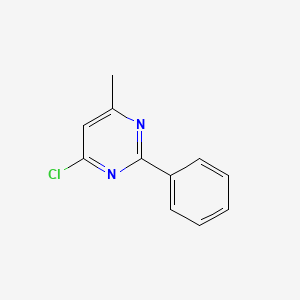

4-Chloro-6-methyl-2-phenylpyrimidine (CMP, CAS 73576-33-7) is a heterocyclic aromatic compound characterized by a pyrimidine core substituted with chlorine at position 4, a methyl group at position 6, and a phenyl ring at position 2 (Figure 1). Its structural features enable diverse applications in plant biotechnology, particularly as a plant safener. CMP induces xenobiotic response genes (XRGs), such as cytochrome P-450 monooxygenases, glutathione transferases, and ABC transporters, which enhance plant detoxification pathways against herbicides and environmental stressors .

Propriétés

IUPAC Name |

4-chloro-6-methyl-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-8-7-10(12)14-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLLLUIWZOISLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344610 | |

| Record name | 4-Chloro-6-methyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804840 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

29509-92-0 | |

| Record name | 4-Chloro-6-methyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chlorination of 6-Methyl-2-phenyl-4(1H)-pyrimidinone

One of the most established methods involves the chlorination of 6-methyl-2-phenyl-4(1H)-pyrimidinone using chlorinating agents such as phosphoryl trichloride (POCl3) or trichlorophosphate under heating conditions. This reaction typically proceeds with high yield (up to 97%) and is carried out over several hours (e.g., 3.5 hours) at elevated temperatures to ensure complete substitution of the hydroxyl group by chlorine at the 4-position of the pyrimidine ring.

This method is favored for its simplicity and high selectivity for chlorination at the 4-position.

One-Pot Substitution Using Fenclorim Derivatives

Recent research has demonstrated a one-pot synthesis approach where fenclorim (a 4-chloro-6-substituted-2-phenylpyrimidine derivative) reacts with substituted phenols in the presence of potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF). Although this method is primarily used to prepare 4-chloro-6-aryloxy-2-phenylpyrimidines, it highlights the versatility of 4-chloro-2-phenylpyrimidine intermediates and the potential to introduce various substituents at the 6-position.

While this method is more relevant for derivatives, it provides insight into the reactivity of the 4-chloro group and the preparation of functionalized pyrimidines.

Cyclization and Condensation Routes

Alternative synthetic strategies involve cyclization of appropriate precursors, such as β-diketones or amidines, under acidic or basic conditions, followed by chlorination. For example, cyclization of β-CF3 aryl ketones under metal-free mild conditions (60–80°C for 12–24 hours) can yield pyrimidine cores, which are then chlorinated at the 4-position using POCl3 at reflux (110–120°C) for 6–8 hours.

| Step | Conditions | Outcome |

|---|---|---|

| Cyclization | 60–80°C, 12–24 h, metal-free | Formation of pyrimidine core |

| Chlorination | POCl3, reflux 110–120°C, 6–8 h | Introduction of 4-chloro substituent |

| Purification | Column chromatography (silica gel) | High purity product |

| Yield | >85% (optimized) | Efficient synthesis |

| Reference | PMC article on pyrimidine synthesis |

This method allows for structural diversity by varying the precursors and is applicable for industrial scale-up.

The key step in the preparation of 4-chloro-6-methyl-2-phenylpyrimidine is the nucleophilic substitution or electrophilic chlorination at the 4-position of the pyrimidine ring. The pyrimidinone tautomer undergoes chlorination via activation of the hydroxyl group, facilitated by POCl3 or similar chlorinating agents, replacing the oxygen with a chlorine atom.

- Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR spectroscopy confirm the substitution pattern and purity. For instance, the proton at the pyrimidine ring typically appears as a singlet around 6.8–7.0 ppm.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.

- X-ray Crystallography: Provides definitive structural confirmation, including bond lengths and angles, particularly useful for derivatives.

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination of 6-methyl-2-phenyl-4(1H)-pyrimidinone | 6-Methyl-2-phenyl-4(1H)-pyrimidinone | POCl3 or trichlorophosphate, heating | Up to 97 | High yield, classical method |

| One-pot substitution with fenclorim | Fenclorim | Substituted phenols, K2CO3, DMF | 32–75 | For 6-substituted derivatives |

| Cyclization followed by chlorination | β-CF3 aryl ketones or related precursors | Metal-free cyclization, POCl3 reflux | >85 | Suitable for industrial scale-up |

- The chlorination step is critical and requires controlled temperature and inert atmosphere to prevent hydrolysis.

- The choice of solvent (e.g., DMF, DMSO, ethanol) and base (e.g., K2CO3) affects yield and purity.

- Purification is typically achieved by recrystallization or silica gel chromatography.

- Safety protocols include use of personal protective equipment and working in fume hoods due to toxicity and volatility of chlorinating agents.

The preparation of this compound is well-established through chlorination of pyrimidinone precursors, with alternative methods involving cyclization and one-pot substitutions expanding the synthetic toolbox. High yields and purity are achievable with optimized reaction conditions. These methods provide a robust foundation for producing this compound as a key intermediate in pharmaceutical and agrochemical industries.

Analyse Des Réactions Chimiques

4-Chloro-6-methyl-2-phenylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can also undergo coupling reactions with aryl or alkyl groups, facilitated by catalysts like palladium.

Common reagents used in these reactions include bases like sodium hydride (NaH) and catalysts such as palladium on carbon (Pd/C) . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrimidine derivatives .

Applications De Recherche Scientifique

4-Chloro-6-methyl-2-phenylpyrimidine has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-Chloro-6-methyl-2-phenylpyrimidine is primarily associated with its ability to interact with specific molecular targets, such as enzymes and receptors . For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of pro-inflammatory mediators like prostaglandin E2 . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thereby exerting its biological effects .

Comparaison Avec Des Composés Similaires

Key Structural Features and Modifications

The biological activity of pyrimidine derivatives is highly dependent on substituent patterns. Below is a structural comparison of CMP with similar compounds:

Figure 1 : Chemical structures of CMP and analogs, highlighting substituent variations (based on ).

Impact of Substituents on Reactivity and Solubility

- Chlorine : Enhances electrophilicity, facilitating nucleophilic substitution reactions.

- Methyl/Methoxy Groups : Methyl (CMP) increases lipophilicity, while methoxy (4-Chloro-6-methoxy-2-phenylpyrimidine) introduces polarity, affecting solubility .

- Amino Groups: In 4-Chloro-6-isopropylpyrimidin-2-amine, the NH₂ group enables hydrogen bonding, altering bioavailability compared to CMP .

Functional Comparison in Plant Biotechnology

Role as Plant Safeners and Xenobiotic Response Inducers

CMP shares functional similarities with fenclorim and sulfometuron methyl (Figure 1), both known safeners that activate XRGs. Transcriptomic studies in Arabidopsis thaliana reveal overlapping gene expression profiles between CMP and safeners, including upregulation of stress-responsive genes (e.g., UGTs, glutathione transferases) .

Table 2 : Functional Analogues of CMP in Plant Stress Responses

Contrasting Activities

- 4-Chloro-6-methoxy-2-phenylpyrimidine : While structurally similar to CMP, its methoxy group may reduce efficacy in inducing detoxification enzymes due to altered membrane permeability .

Activité Biologique

4-Chloro-6-methyl-2-phenylpyrimidine (CAS Number: 29509-92-0) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in agricultural and pharmaceutical contexts. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H9ClN2

- Molecular Weight : 204.66 g/mol

- Structure : The compound features a pyrimidine ring substituted with a chlorine atom and a methyl group, along with a phenyl group.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The chlorine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which are critical in synthesizing derivatives with enhanced biological properties.

In plant systems, this compound has been shown to influence gene expression related to herbicide metabolism and detoxification processes. Specifically, it enhances the expression of proteins involved in detoxifying xenobiotics, thereby improving plant resilience against herbicide-induced stress.

Biological Activities

Table 1: Summary of Biological Activities

Research Highlights

- Fungicidal Studies : In laboratory settings, this compound was tested against common fungal strains, showing a significant reduction in fungal growth rates compared to control groups.

- Gene Expression Analysis : Studies involving Arabidopsis thaliana demonstrated that treatment with this compound led to upregulation of genes involved in detoxification pathways, highlighting its potential role in enhancing plant defense mechanisms against chemical stressors.

- Comparative Analysis with Other Pyrimidines : Structural analogs of this compound have been evaluated for their anti-inflammatory properties, revealing that modifications can lead to enhanced bioactivity and selectivity towards COX enzymes .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 4-Chloro-6-methyl-2-phenylpyrimidine in laboratory settings?

- Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .

- Waste Management: Segregate halogenated waste and dispose via certified hazardous waste facilities to prevent environmental contamination .

- Contamination Control: Use filter-tipped pipettes and dedicated glassware to avoid cross-contamination .

Q. Which synthetic routes are effective for preparing this compound?

- Methodological Answer:

- Nucleophilic Substitution: React 4-hydroxy-6-methyl-2-phenylpyrimidine with POCl₃ or SOCl₂ under reflux (80–100°C) for 2–4 hours to introduce the chloro group .

- Cross-Coupling: Suzuki-Miyaura coupling of chloropyrimidine precursors with phenylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water .

- Yield Optimization: Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and purify by recrystallization (ethanol/water) .

Q. What spectroscopic and analytical techniques confirm the structure of this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.1 ppm for phenyl) and methyl groups (δ 2.5 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ (e.g., m/z 231.05 for C₁₁H₁₀ClN₂) .

- XRD: Resolve crystal packing and bond angles (e.g., C-Cl bond length ~1.73 Å) using SHELXL for refinement .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100–298 K for high-resolution datasets .

- Refinement: Apply SHELXL-2018/9 with restraints for disordered substituents. Key parameters: R₁ < 0.05, wR₂ < 0.15 .

- Hydrogen Bonding: Analyze intermolecular interactions (e.g., C–H⋯O/N) to explain crystal packing .

Q. What strategies minimize steric hindrance during functionalization of the pyrimidine ring?

- Methodological Answer:

- Directed Metalation: Use LDA/TMP to deprotonate C5 before introducing bulky groups .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 150°C) to avoid side reactions in sterically crowded systems .

- Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for -OH) to direct substitution .

Q. How do substituent electronic effects modulate the bioactivity of this compound?

- Methodological Answer:

- Hammett Analysis: Correlate σ values of substituents (e.g., -Cl, -OCH₃) with antimicrobial IC₅₀ data .

- DFT Calculations: Compute frontier orbitals (HOMO/LUMO) to predict reactivity in nucleophilic aromatic substitution .

- SAR Studies: Compare log P (e.g., 2.8–3.5) and hydrogen-bonding capacity to optimize pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.